molecular formula C28H23N3OS2 B12014271 (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-76-9

(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12014271
CAS No.: 623934-76-9
M. Wt: 481.6 g/mol
InChI Key: JMUNPFSZQDIFNM-XYGWBWBKSA-N
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Description

The compound (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone core.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Final Coupling Reaction: The final step involves coupling the pyrazole-thiazolidinone intermediate with a benzyl halide under basic conditions to introduce the 4-methylbenzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-ol: Similar structure but with a hydroxyl group.

Uniqueness

The uniqueness of (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone ring with a pyrazole moiety and multiple aromatic rings. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

623934-76-9

Molecular Formula

C28H23N3OS2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3OS2/c1-19-8-12-21(13-9-19)17-30-27(32)25(34-28(30)33)16-23-18-31(24-6-4-3-5-7-24)29-26(23)22-14-10-20(2)11-15-22/h3-16,18H,17H2,1-2H3/b25-16-

InChI Key

JMUNPFSZQDIFNM-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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